2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

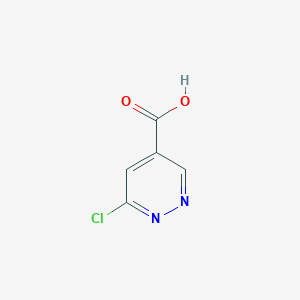

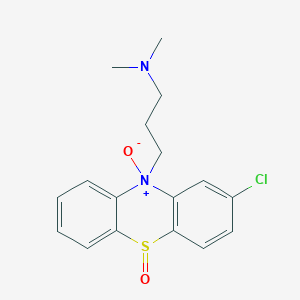

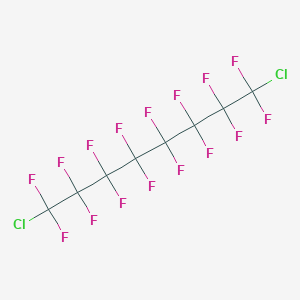

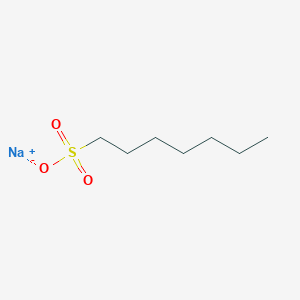

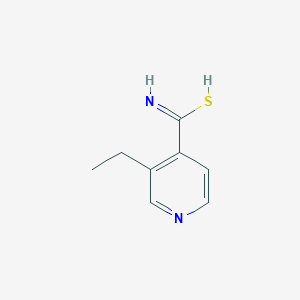

“2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide” is a chemical compound with the molecular formula C17H19ClN2O2S and a molecular weight of 350.9 g/mol. It is a derivative of phenothiazine .

Molecular Structure Analysis

The molecular structure of “2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide” is complex, as it includes various functional groups. The structure is based on a phenothiazine core, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and nitrogen-containing ring .Applications De Recherche Scientifique

Antiviral Applications

Phenothiazines, including chlorpromazine and thioridazine, have shown antiviral activities against a range of RNA viruses. These compounds inhibit viral infection and replication processes, such as clathrin-dependent endocytosis and cell-cell fusion, making them potential candidates for antiviral drug development. However, further research on animal and human subjects is necessary to validate these findings and establish therapeutic applications (Otręba et al., 2020).

Anticancer Activity

Recent studies have highlighted the potential of phenothiazines, like fluphenazine, perphenazine, and prochlorperazine, in cancer treatment. These compounds demonstrate anticancer activities by affecting the cell cycle, proliferation, and apoptosis of cancer cells. They target drug efflux pumps and signaling pathways, reducing the viability of cancer cells and promoting apoptosis. Their sedative and antiemetic properties also offer an advantage as adjuvant therapy in managing chemotherapy side effects (Otręba & Kośmider, 2020).

Antibacterial and Antifungal Effects

Phenothiazines have been recognized for their antimicrobial activities, including effects against resistant strains of Mycobacterium tuberculosis. The concentration of these compounds within macrophages, where mycobacteria reside, suggests a potential role in treating tuberculosis, especially in cases resistant to conventional antibiotics. Thioridazine, in particular, is recommended for further study as an adjunct to standard tuberculosis treatment regimens (Amaral et al., 2001).

Propriétés

IUPAC Name |

3-(2-chloro-10-oxido-5-oxophenothiazin-10-ium-10-yl)-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c1-19(2)10-5-11-20(21)14-6-3-4-7-16(14)23(22)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGGPSDGPPUHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC[N+]1(C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908767 |

Source

|

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10-oxo-5lambda~4~,10lambda~5~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide | |

CAS RN |

10404-90-7 |

Source

|

| Record name | Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, N,5-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010404907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10-oxo-5lambda~4~,10lambda~5~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)